molecular formula C12H13F2N3O2S B1653480 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1855900-04-7

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1653480
CAS No.: 1855900-04-7
M. Wt: 301.31
InChI Key: SHAJARPEFRNRDU-UHFFFAOYSA-N
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Description

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes fluorine atoms and a pyrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of fluorine atoms and a pyrazole ring, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1855900-04-7

Molecular Formula

C12H13F2N3O2S

Molecular Weight

301.31

IUPAC Name

5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H13F2N3O2S/c1-7-4-5-9(13)6-10(7)16-20(18,19)11-8(2)15-17(3)12(11)14/h4-6,16H,1-3H3

InChI Key

SHAJARPEFRNRDU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F

Origin of Product

United States

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